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Compound of Interest

Compound Name: Mapk13-IN-1

Cat. No.: B15612951 Get Quote

An In-depth Technical Guide to Mapk13-IN-1
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Mapk13-IN-1, a potent and

selective inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ. This

document details the chemical structure, physicochemical properties, and biological activity of

Mapk13-IN-1. A thorough description of the MAPK13 signaling pathway is presented, alongside

detailed experimental protocols for the synthesis of the inhibitor and the assessment of its

inhibitory activity. This guide is intended to serve as a valuable resource for researchers and

professionals in the fields of kinase research, drug discovery, and development, particularly

those focused on inflammatory diseases and oncology.

Chemical Structure and Identifiers
Mapk13-IN-1 is a small molecule inhibitor characterized by a urea linkage between a

substituted pyrazole and a pyridin-4-yloxy-phenyl moiety.
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Identifier Value

IUPAC Name
N-[3-(1,1-dimethylethyl)-1-methyl-1H-pyrazol-5-

yl]-N′-[4-(4-pyridinyloxy)phenyl]-urea

SMILES String
O=C(NC1=CC=C(OC2=CC=NC=C2)C=C1)NC3

=CC(C(C)(C)C)=NN3C

InChI Key MHSLDASSAFCCDO-UHFFFAOYSA-N

CAS Number 229002-10-2

Molecular Formula C₂₀H₂₃N₅O₂

Molecular Weight 365.43 g/mol

Physicochemical Properties
The physicochemical properties of Mapk13-IN-1 are crucial for its handling, formulation, and

pharmacokinetic profile.

Property Value

Physical State Solid, light yellow to yellow powder[1]

Boiling Point 450.2±45.0 °C (Predicted)[2]

Solubility DMSO: ≥ 250 mg/mL (684.13 mM)[3]

In vivo formulations:

- 10% DMSO, 40% PEG300, 5% Tween-80,

45% Saline: ≥ 2.08 mg/mL[1]

- 10% DMSO, 90% (20% SBE-β-CD in Saline):

≥ 2.08 mg/mL[1]

- 10% DMSO, 90% Corn Oil: ≥ 2.08 mg/mL[1]

pKa 13.59±0.70 (Predicted)[2]

XLogP3 2.71
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Biological Activity and Mechanism of Action
Mapk13-IN-1 is a potent inhibitor of MAPK13 (p38δ), a serine/threonine kinase belonging to

the p38 mitogen-activated protein kinase family.[3] It exhibits an IC₅₀ of 620 nM for MAPK13.[3]

[4][5] The inhibitor binds to the DFG-out (Asp-Phe-Gly) conformation of the kinase, which is an

inactive state, and is characterized by slow dissociation kinetics.

The MAPK13 Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to extracellular stimuli,

such as proinflammatory cytokines and environmental stress. This pathway is integral to a wide

array of cellular processes, including inflammation, cell cycle regulation, and apoptosis.

MAPK13 is activated through phosphorylation by upstream MAP kinase kinases (MKKs),

primarily MKK3 and MKK6. Once activated, MAPK13 phosphorylates a variety of downstream

substrates, including transcription factors like ATF2 and other proteins such as stathmin,

leading to a cellular response.
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Experimental Protocols
Synthesis of Mapk13-IN-1
The synthesis of Mapk13-IN-1 involves a convergent approach, starting with the preparation of

two key intermediates: 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 4-(pyridin-4-

yloxy)aniline. These are then coupled to form the final urea product.

Reaction: A condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and

2-pyridinecarboxaldehyde can be performed in methanol at ambient temperature, using

magnesium sulfate as a drying agent.[6][7]

Procedure:

To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) in methanol (5.0

mL), add 2-pyridinecarboxaldehyde (1.0 mmol) and anhydrous magnesium sulfate (4.0

mmol).

Stir the mixture at room temperature for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the magnesium sulfate.

Evaporate the solvent under reduced pressure.

The crude product can be purified by flash chromatography on silica gel.

This intermediate is commercially available. However, a general synthetic approach involves

the nucleophilic aromatic substitution of 4-fluoropyridine with 4-aminophenol in the presence

of a base.

Reaction: The final step is the formation of the urea linkage. This can be achieved by

reacting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an activated derivative of 4-(pyridin-

4-yloxy)aniline, such as a carbamate or isocyanate, or by using a phosgene equivalent. A

common method involves the use of triphosgene or a similar reagent to form an isocyanate

in situ, which then reacts with the other amine.
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Illustrative Procedure:

Dissolve 4-(pyridin-4-yloxy)aniline (1.0 mmol) in a suitable aprotic solvent (e.g.,

dichloromethane or tetrahydrofuran) under an inert atmosphere.

Cool the solution to 0 °C and add triphosgene (0.4 mmol) portion-wise, followed by a non-

nucleophilic base such as triethylamine (2.2 mmol).

Stir the mixture at 0 °C for 1-2 hours to form the isocyanate intermediate.

In a separate flask, dissolve 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (1.0 mmol) in the

same solvent.

Add the solution of the pyrazole amine to the isocyanate mixture at 0 °C.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC.

Upon completion, quench the reaction with water or a saturated aqueous solution of

sodium bicarbonate.

Extract the product with an organic solvent, dry the combined organic layers over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to yield Mapk13-
IN-1.
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General Synthetic Workflow for Mapk13-IN-1

MAPK13 Inhibition Assay Protocol
An immobilized metal affinity polarization (IMAP)-based assay is a common method to

determine the inhibitory activity of compounds against MAPK13.
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Principle: This assay measures the binding of a fluorescently labeled phosphopeptide (the

product of the kinase reaction) to nanoparticles functionalized with a metal-based

coordination complex. The binding of the larger nanoparticle complex to the small

phosphopeptide results in a significant decrease in the rotational speed of the fluorescent

label, leading to an increase in fluorescence polarization.

Materials:

Activated (phosphorylated) MAPK13 enzyme

FITC-labeled peptide substrate (e.g., FITC-KRELVERLTPSGEAPNQALLR-NH₂)

ATP

Mapk13-IN-1 (or other test compounds) dissolved in DMSO

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, Brij-35)

IMAP binding solution

384-well black microplate

Fluorescence polarization plate reader

Procedure:

Prepare serial dilutions of Mapk13-IN-1 in DMSO and then in assay buffer to achieve the

desired final concentrations (e.g., 0-100 µM).

In a 384-well plate, add the test compound dilutions.

Add the activated MAPK13 enzyme to each well (final concentration typically in the low nM

range, e.g., EC₈₀).

Initiate the kinase reaction by adding a mixture of the FITC-labeled peptide substrate (e.g.,

100 nM) and ATP (at or near the Kₘ,app, e.g., 3 µM).
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Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow the

kinase reaction to proceed in the linear range.

Stop the reaction by adding the IMAP binding solution.

Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the

binding of the phosphopeptide to the nanoparticles.

Measure the fluorescence polarization (in milli-polarization units, mP) using a plate reader

with appropriate excitation and emission filters for FITC.

Plot the fluorescence polarization values against the logarithm of the inhibitor

concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀

value.

Conclusion
Mapk13-IN-1 is a valuable chemical probe for studying the biological functions of MAPK13. Its

well-defined chemical structure, characterized physicochemical properties, and potent,

selective inhibitory activity make it an essential tool for researchers in academia and industry.

The experimental protocols provided in this guide offer a starting point for the synthesis and

evaluation of this and similar inhibitors, facilitating further investigations into the therapeutic

potential of targeting the MAPK13 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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